1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline ring, a carboxylate group, and a methanoisoindole moiety
Preparation Methods
The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves several steps. The synthetic route typically starts with the preparation of the quinoline ring, followed by the introduction of the carboxylate group and the methanoisoindole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, it is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate stands out due to its unique structural features and diverse range of applications. Similar compounds include other quinoline carboxylates and methanoisoindole derivatives, which may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its combination of structural elements, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C35H30N2O5 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C35H30N2O5/c1-19-7-9-22(10-8-19)32(38)20(2)42-35(41)27-18-29(36-28-6-4-3-5-26(27)28)21-13-15-25(16-14-21)37-33(39)30-23-11-12-24(17-23)31(30)34(37)40/h3-10,13-16,18,20,23-24,30-31H,11-12,17H2,1-2H3 |
InChI Key |
ORNWKPZHTBJXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6C7CCC(C7)C6C5=O |
Origin of Product |
United States |
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